(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

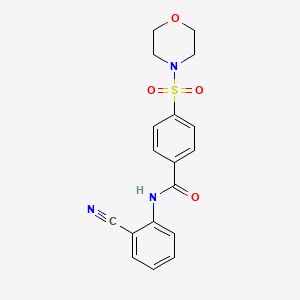

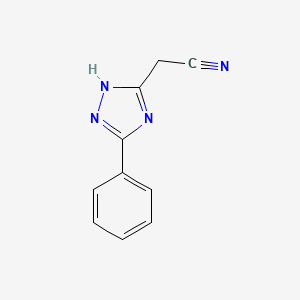

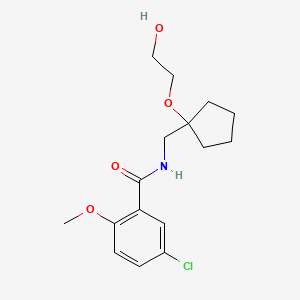

“(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-29-3. It has a molecular weight of 184.2 and its molecular formula is C10H8N4 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” involves the use of raw materials such as METHYL BENZIMIDATE HYDROCHLORIDE and Cyanoacetohydrazide . More detailed synthesis procedures might be found in specific scientific literature.Molecular Structure Analysis

The InChI code for “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is 1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) and the InChI key is DDXUUSTVPHVENY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a solid at room temperature . More detailed physical and chemical properties might be found in specific scientific literature.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazoles, including (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile, exhibit promising antibacterial properties. Researchers have synthesized various triazole derivatives and evaluated their efficacy against bacterial strains. These compounds disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for novel antibiotics .

Antifungal Properties

Triazoles are also investigated for their antifungal activity. By targeting fungal enzymes involved in ergosterol biosynthesis, these compounds hinder fungal growth. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may serve as antifungal agents, contributing to the fight against fungal infections .

Anticancer Potential

Researchers explore triazoles as potential anticancer agents. These compounds can interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may exhibit cytotoxic effects against cancer cells, warranting further investigation .

Antioxidant Activity

Triazoles, including our compound of interest, may possess antioxidant properties. Antioxidants scavenge free radicals, protecting cells from oxidative damage. Researchers study triazole derivatives for their potential role in preventing oxidative stress-related diseases .

Metal Chelation

The triazole ring system can coordinate with metal ions, forming stable complexes. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may act as metal chelators, influencing metal homeostasis and potentially finding applications in metal-based therapies .

Other Applications

Beyond the mentioned fields, triazoles have been investigated for their anticonvulsant effects, anti-inflammatory properties, and more. While specific studies on (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are limited, its structural features suggest potential in these areas .

Safety and Hazards

The safety information available indicates that “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can provide more detailed safety and hazard information .

Eigenschaften

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXUUSTVPHVENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)

![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)

![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)

![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)

![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)

![(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2593045.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)